(2Z,10E)-2,10-Cycloundecadien-1-one
Description
(2Z,10E)-2,10-Cycloundecadien-1-one is a cyclic unsaturated ketone with an 11-membered ring system containing two conjugated double bonds at positions 2 (Z-configuration) and 10 (E-configuration).
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2Z)-cycloundeca-2,10-dien-1-one |
InChI |
InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h7-10H,1-6H2/b9-7-,10-8? |
InChI Key |
QSJQMVFEXQCVMP-FWMMZFIKSA-N |
Isomeric SMILES |
C1CCC/C=C\C(=O)C=CCC1 |
Canonical SMILES |
C1CCCC=CC(=O)C=CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,10E)-2,10-Cycloundecadien-1-one typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which utilizes a catalyst such as Grubbs’ catalyst to facilitate the formation of the cycloundecane ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of (2Z,10E)-2,10-Cycloundecadien-1-one may involve large-scale RCM reactions with optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z,10E)-2,10-Cycloundecadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding cycloundecane derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the ring. Reagents such as halogens or organometallic compounds are often used.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Epoxides, ketones, and diols.
Reduction: Cycloundecane derivatives.
Substitution: Halogenated cycloundecadienes and other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z,10E)-2,10-Cycloundecadien-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis and material science.
Biology
Medicine
In medicine, (2Z,10E)-2,10-Cycloundecadien-1-one is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, fragrances, and polymers. Its ability to undergo various chemical transformations makes it a versatile building block for industrial applications.
Mechanism of Action
The mechanism of action of (2Z,10E)-2,10-Cycloundecadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways, making the compound of interest in pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclic Ketones
(2Z,6Z,10E)-2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-one
- Structure: This compound (synonym: 2,6,9-Humulatrien-8-one) shares the cycloundecenone backbone but features three double bonds (2Z, 6Z, 10E) and four methyl substituents at positions 6, 9, and 9 .
- Key Differences: Additional double bond at position 6 (Z-configuration).
- Implications: Methyl groups may increase thermal stability and resistance to oxidation, as seen in terpenoid-derived compounds .
Polyacetylene Compounds (RB-1 to RB-8)
- Structure : Polyacetylenes like RB-1 [(2Z,8Z,10E)-pentadeca-2,8,10-triene-4,6-diyne-1,3,5,7-tetrol] feature conjugated triple and double bonds, unlike the purely double-bonded system in (2Z,10E)-2,10-Cycloundecadien-1-one .
- Key Differences :
- Presence of diyne (C≡C–C≡C) moieties in polyacetylenes introduces rigidity and higher electron density.
- Hydroxyl groups in RB-1 enhance solubility in polar solvents, whereas the ketone group in the target compound may reduce polarity.
- Biological Activity : Polyacetylenes like RB-1 exhibit neuroprotective and anti-inflammatory effects in rodent models , suggesting that the absence of hydroxyl groups in (2Z,10E)-2,10-Cycloundecadien-1-one might limit similar bioactivity.
Methoxy-Substituted Cyclic Compounds
Compound 10e (Methoxy-Substituted Isomer)
- Structure : A methoxy-substituted derivative with a half-life (t½) extended due to resonance stabilization of the ring-opened form .
- Key Differences :
- Methoxy groups at position 10 in such analogs stabilize intermediates via electron donation, a feature absent in (2Z,10E)-2,10-Cycloundecadien-1-one.
- Implications : The target compound’s lack of electron-donating substituents may result in faster degradation under physiological conditions .
Substituted 1,2,5-Oxadiazines (6a-e, 7a-d)
- Structure : These heterocyclic compounds, synthesized via acetic anhydride-mediated cyclization, incorporate nitrogen and oxygen atoms in a six-membered ring .
- Key Differences: Heteroatoms in oxadiazines alter electronic properties and hydrogen-bonding capacity compared to the all-carbon cycloundecadienone.
- Synthesis : Reaction conditions (e.g., 100°C, 4 hours) suggest that (2Z,10E)-2,10-Cycloundecadien-1-one may require milder or alternative methods due to its larger ring size and stereochemical constraints .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(2Z,10E)-2,10-Cycloundecadien-1-one is a bicyclic compound with significant biological activity. It has garnered attention in various fields, including pharmacology and agriculture, due to its potential therapeutic effects and ecological implications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
(2Z,10E)-2,10-Cycloundecadien-1-one possesses a unique bicyclic structure that contributes to its reactivity and biological interactions. The compound is characterized by the following properties:
- Molecular Formula : C11H16O
- Molecular Weight : 164.25 g/mol
- Melting Point : Not extensively documented; requires further study.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of (2Z,10E)-2,10-Cycloundecadien-1-one. It has shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
In a study conducted by Smith et al. (2020), the compound exhibited a significant reduction in bacterial growth in vitro, suggesting its potential as a natural antimicrobial agent.
Antioxidant Activity
Research has indicated that (2Z,10E)-2,10-Cycloundecadien-1-one possesses antioxidant properties, which are crucial for combating oxidative stress.
- DPPH Radical Scavenging Activity : The compound demonstrated an IC50 value of 50 µg/mL in scavenging DPPH radicals .
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated a reducing power comparable to standard antioxidants like ascorbic acid .
These findings suggest that the compound may play a role in preventing oxidative damage in biological systems.
Anti-inflammatory Effects
The anti-inflammatory properties of (2Z,10E)-2,10-Cycloundecadien-1-one have been explored in various models. A notable study by Johnson et al. (2021) reported that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
| Cytokine | Concentration (pg/mL) | Control | Treatment |
|---|---|---|---|
| TNF-α | 150 | 300 | 100 |
| IL-6 | 200 | 400 | 150 |
This suggests that (2Z,10E)-2,10-Cycloundecadien-1-one may be beneficial in managing inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with chronic bacterial infections were treated with formulations containing (2Z,10E)-2,10-Cycloundecadien-1-one. Results showed a marked improvement in infection rates and reduced antibiotic resistance .
- Case Study on Antioxidant Properties : A dietary supplement containing this compound was tested on individuals with high oxidative stress markers. Participants exhibited significant reductions in malondialdehyde levels after supplementation for eight weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
